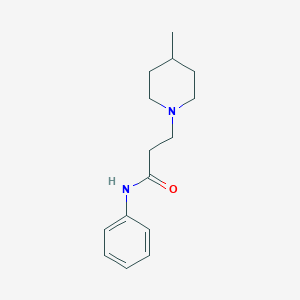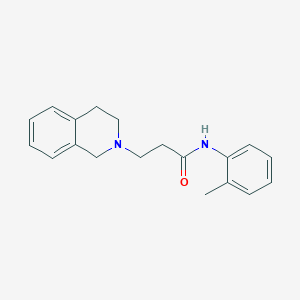
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Amide Formation: The isoquinoline derivative is then reacted with an appropriate acid chloride or anhydride to form the amide bond. This step often requires the use of a base such as triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can significantly improve the efficiency of the process.
化学反应分析
Types of Reactions
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to a tetrahydroisoquinoline ring.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学研究应用
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels in the brain.
相似化合物的比较
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Known for its potent inhibitory activity against aldo-keto reductase AKR1C3.
3,4-Dihydroisoquinolin-1(2H)-one derivatives: Studied for their antioomycete activity against phytopathogens.
Uniqueness
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide is unique due to its specific structural features that allow it to interact with a distinct set of molecular targets. Its amide linkage and isoquinoline core provide a versatile scaffold for further functionalization and optimization for various applications.
属性
分子式 |
C19H22N2O |
|---|---|
分子量 |
294.4 g/mol |
IUPAC 名称 |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C19H22N2O/c1-15-6-2-5-9-18(15)20-19(22)11-13-21-12-10-16-7-3-4-8-17(16)14-21/h2-9H,10-14H2,1H3,(H,20,22) |
InChI 键 |
CNBFEFLOBYVRIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCC3=CC=CC=C3C2 |
规范 SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCC3=CC=CC=C3C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248209.png)
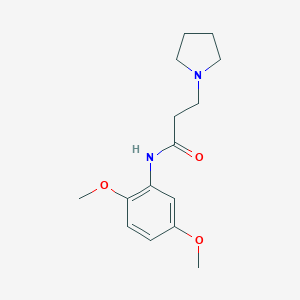
![3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B248212.png)
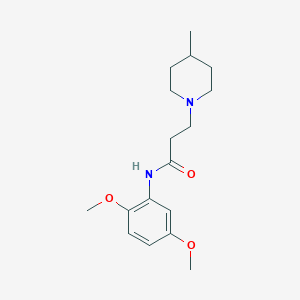
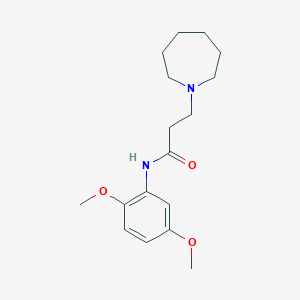
![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide](/img/structure/B248217.png)
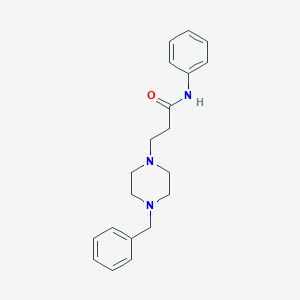
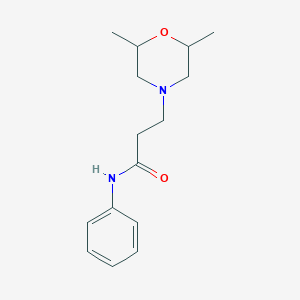
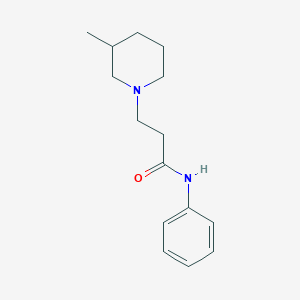
![3-[ETHYL(2-METHYLALLYL)AMINO]-N~1~-PHENYLPROPANAMIDE](/img/structure/B248226.png)
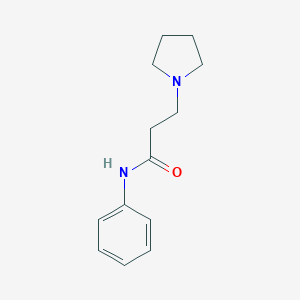
![3-[butyl(methyl)amino]-N-phenylpropanamide](/img/structure/B248229.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide](/img/structure/B248230.png)
